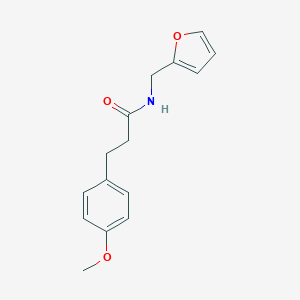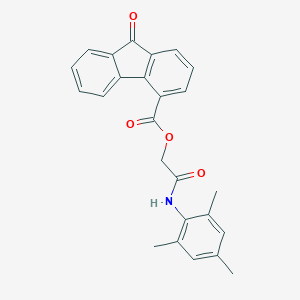
N-(3-bromophenyl)-2,4-difluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-bromophenyl)-2,4-difluorobenzenesulfonamide, also known as BAY 94-9392, is a small-molecule inhibitor that targets the TRPC6 ion channel. This compound has been studied for its potential therapeutic applications in various diseases, including hypertension, kidney disease, and cancer.
Mechanism of Action
N-(3-bromophenyl)-2,4-difluorobenzenesulfonamide 94-9392 is a selective inhibitor of the TRPC6 ion channel, which is involved in the regulation of calcium influx in cells. By blocking the TRPC6 channel, N-(3-bromophenyl)-2,4-difluorobenzenesulfonamide 94-9392 can reduce calcium influx and downstream signaling pathways, leading to various physiological effects. For example, in hypertension, the inhibition of TRPC6 can reduce vasoconstriction and lower blood pressure.
Biochemical and Physiological Effects:
N-(3-bromophenyl)-2,4-difluorobenzenesulfonamide 94-9392 has been shown to have various biochemical and physiological effects, depending on the disease model and experimental conditions. For example, in animal models of hypertension, N-(3-bromophenyl)-2,4-difluorobenzenesulfonamide 94-9392 can reduce blood pressure by inhibiting vasoconstriction and improving endothelial function. In cancer cells, N-(3-bromophenyl)-2,4-difluorobenzenesulfonamide 94-9392 can induce apoptosis and inhibit cell proliferation. In kidney disease, N-(3-bromophenyl)-2,4-difluorobenzenesulfonamide 94-9392 can reduce proteinuria and improve glomerular function.
Advantages and Limitations for Lab Experiments
N-(3-bromophenyl)-2,4-difluorobenzenesulfonamide 94-9392 has several advantages for lab experiments, such as its high selectivity for the TRPC6 ion channel and its well-established synthesis method. However, there are also some limitations to consider, such as the potential off-target effects and the need for optimization of experimental conditions for different disease models.
Future Directions
There are several future directions for the study of N-(3-bromophenyl)-2,4-difluorobenzenesulfonamide 94-9392. For example, further research is needed to elucidate the precise mechanism of action of N-(3-bromophenyl)-2,4-difluorobenzenesulfonamide 94-9392 and its downstream signaling pathways. In addition, the potential applications of N-(3-bromophenyl)-2,4-difluorobenzenesulfonamide 94-9392 in other disease models, such as cardiac disease and neurological disorders, should be explored. Furthermore, the development of more potent and selective TRPC6 inhibitors based on the structure of N-(3-bromophenyl)-2,4-difluorobenzenesulfonamide 94-9392 may lead to new therapeutic options for various diseases.
Synthesis Methods
The synthesis of N-(3-bromophenyl)-2,4-difluorobenzenesulfonamide 94-9392 involves several steps, including the preparation of 3-bromophenylboronic acid, 2,4-difluorobenzenesulfonyl chloride, and N,N-diisopropylethylamine. These compounds are then reacted together in the presence of palladium catalysts to form the final product. The yield of N-(3-bromophenyl)-2,4-difluorobenzenesulfonamide 94-9392 can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Scientific Research Applications
N-(3-bromophenyl)-2,4-difluorobenzenesulfonamide 94-9392 has been extensively studied for its potential therapeutic applications in various diseases. For example, it has been shown to be effective in reducing blood pressure in animal models of hypertension by inhibiting the TRPC6 ion channel. In addition, N-(3-bromophenyl)-2,4-difluorobenzenesulfonamide 94-9392 has been found to have anti-cancer effects by inducing apoptosis in cancer cells. Furthermore, it has been suggested that N-(3-bromophenyl)-2,4-difluorobenzenesulfonamide 94-9392 may have potential applications in the treatment of kidney disease, such as focal segmental glomerulosclerosis.
properties
Product Name |
N-(3-bromophenyl)-2,4-difluorobenzenesulfonamide |
|---|---|
Molecular Formula |
C12H8BrF2NO2S |
Molecular Weight |
348.16 g/mol |
IUPAC Name |
N-(3-bromophenyl)-2,4-difluorobenzenesulfonamide |
InChI |
InChI=1S/C12H8BrF2NO2S/c13-8-2-1-3-10(6-8)16-19(17,18)12-5-4-9(14)7-11(12)15/h1-7,16H |
InChI Key |
SPDGVOGNWBUOTN-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Br)NS(=O)(=O)C2=C(C=C(C=C2)F)F |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NS(=O)(=O)C2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




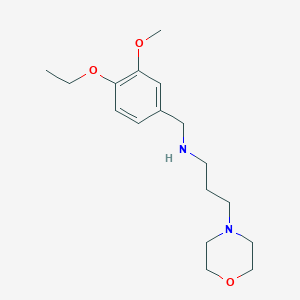
![1-[4-(3-chlorophenyl)-5-(5-nitro-2-furyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone](/img/structure/B262754.png)
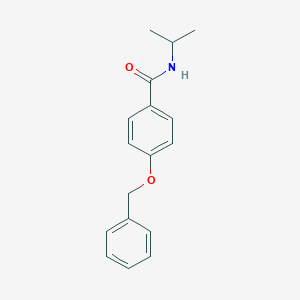

![N-[2-(1-cyclohexen-1-yl)ethyl]propanamide](/img/structure/B262768.png)
![Methyl 2-[(4-tert-butylphenoxy)acetyl]hydrazinecarboxylate](/img/structure/B262769.png)
![5-Benzyl-2-{[(4-bromophenoxy)acetyl]amino}-4-methyl-3-thiophenecarboxamide](/img/structure/B262771.png)
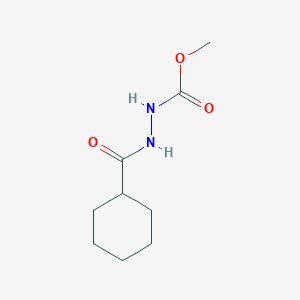
![4-chloro-N-(2-{[(4-chlorophenyl)sulfonyl]amino}cyclohexyl)benzenesulfonamide](/img/structure/B262773.png)
![2-(4-chloro-2-methylphenoxy)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide](/img/structure/B262775.png)

